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Compound of Interest

Compound Name:
1-Bromo-2-

(cyclopropylmethoxy)benzene

Cat. No.: B1288957 Get Quote

An In-depth Technical Guide to 1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-

0)

For Researchers, Scientists, and Drug Development Professionals

Introduction
1-Bromo-2-(cyclopropylmethoxy)benzene is a substituted aromatic compound recognized

for its utility as a versatile building block in organic synthesis. Its structure, featuring a reactive

aryl bromide and a cyclopropylmethoxy group, makes it a valuable intermediate for the

construction of complex molecular architectures, particularly in the field of medicinal chemistry

and drug discovery. The bromine atom serves as a handle for various cross-coupling reactions,

allowing for the strategic introduction of diverse functional groups. The cyclopropylmethoxy

moiety can impart unique conformational constraints and metabolic stability to target

molecules. This guide provides a comprehensive overview of its chemical properties, a

plausible synthetic route, reactivity, and potential applications.

Physicochemical and Safety Properties
The fundamental properties of 1-Bromo-2-(cyclopropylmethoxy)benzene are summarized

below. This information is critical for handling, storage, and experimental design.

Table 1: Physicochemical Properties
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Property Value Source(s)

CAS Number 494773-67-0 [1][2]

Molecular Formula C₁₀H₁₁BrO [1][2][3]

Molecular Weight 227.1 g/mol [1][2]

IUPAC Name
1-bromo-2-

(cyclopropylmethoxy)benzene
[4]

Appearance Solid

Purity Typically ≥95% - 98% [2][4]

Storage Conditions
2-8°C, in a dry, sealed

container
[1][5]

InChI Key
IIXPTSUWKTZRRW-

UHFFFAOYSA-N

SMILES BrC1=CC=CC=C1OCC2CC2 [5]

Table 2: GHS Safety and Hazard Information

Category Information Source(s)

Pictogram GHS07 (Exclamation Mark) [4]

Signal Word Warning [4]

Hazard Statements

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye

irritation. H335: May cause

respiratory irritation.

[6]

Precautionary Statements

P261, P280, P301+P312,

P302+P352,

P305+P351+P338
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Synthesis and Experimental Protocols
While specific peer-reviewed synthetic procedures for 1-Bromo-2-
(cyclopropylmethoxy)benzene are not extensively documented, its structure strongly

suggests a synthesis via the Williamson ether synthesis. This well-established method provides

a reliable and direct route to the target molecule.

Proposed Synthetic Pathway: Williamson Ether
Synthesis
The reaction proceeds via the Sₙ2 displacement of a halide by an alkoxide. In this case, the

phenoxide generated from 2-bromophenol acts as the nucleophile, attacking

(bromomethyl)cyclopropane.[7][8]

Reactants Reagents

Product

2-Bromophenol

1-Bromo-2-(cyclopropylmethoxy)benzene

1

(Bromomethyl)cyclopropane

2

Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetonitrile)

Click to download full resolution via product page

Caption: Proposed synthesis via Williamson etherification.

General Experimental Protocol for Synthesis
This protocol describes a generalized procedure for the Williamson ether synthesis of the title

compound.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b1288957?utm_src=pdf-body
https://www.benchchem.com/product/b1288957?utm_src=pdf-body
https://www.jk-sci.com/blogs/resource-center/williamson-ether-synthesis
https://www.masterorganicchemistry.com/2014/10/24/the-williamson-ether-synthesis/
https://www.benchchem.com/product/b1288957?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1288957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., Argon or

Nitrogen), add 2-bromophenol (1.0 eq.). Dissolve the phenol in a suitable polar aprotic

solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.[9]

Deprotonation: Add a suitable base (e.g., potassium carbonate (1.5 eq.) or sodium hydride

(1.1 eq., added portion-wise at 0°C)) to the solution. Stir the mixture at room temperature for

30-60 minutes to ensure complete formation of the phenoxide.

Alkylation: Add (bromomethyl)cyclopropane (1.1 eq.) dropwise to the reaction mixture.

Reaction: Heat the mixture (typically to 60-80°C) and stir for 4-12 hours. Monitor the reaction

progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry

(GC-MS).

Work-up: Upon completion, cool the reaction to room temperature and quench by pouring it

into water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate

(Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product

by column chromatography on silica gel to yield 1-Bromo-2-
(cyclopropylmethoxy)benzene.

Spectroscopic Analysis (Expected)
Experimental spectroscopic data for this specific compound is not readily available in public

databases. However, its spectral characteristics can be reliably predicted based on its structure

and data from analogous compounds.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic,

methylene, and cyclopropyl protons. The four aromatic protons should appear as complex

multiplets in the range of δ 6.8-7.6 ppm. The methylene protons (-O-CH₂-) would likely

appear as a doublet around δ 3.9-4.1 ppm, coupled to the adjacent cyclopropyl methine

proton. The cyclopropyl protons would be observed in the upfield region, with the methine

proton (-CH-) as a multiplet around δ 1.2-1.4 ppm and the methylene protons (-CH₂-) as

multiplets between δ 0.3-0.7 ppm.
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¹³C NMR: The carbon NMR spectrum should display 10 unique signals. The aromatic

carbons would resonate in the δ 110-158 ppm region, with the carbon attached to the

bromine (C-Br) appearing around δ 112-115 ppm and the carbon attached to the ether

oxygen (C-O) around δ 155-158 ppm. The methylene carbon (-O-CH₂-) is expected around δ

73-76 ppm. The cyclopropyl carbons would be significantly upfield, with the methine carbon

at δ 10-13 ppm and the methylene carbons at δ 3-5 ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching

vibrations for the aromatic and cyclopropyl groups just above 3000 cm⁻¹ and for the aliphatic

CH₂ groups just below 3000 cm⁻¹. A strong C-O-C stretching band for the ether linkage is

expected in the 1200-1250 cm⁻¹ region. Aromatic C=C stretching bands would appear in the

1450-1600 cm⁻¹ range.

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic molecular ion peak

(M⁺) and an M+2 peak of nearly equal intensity, which is the distinctive isotopic signature of

a molecule containing one bromine atom.[10] The primary fragmentation would likely involve

the loss of the cyclopropylmethyl group or cleavage of the ether bond.

Reactivity and Applications in Drug Development
1-Bromo-2-(cyclopropylmethoxy)benzene is a valuable intermediate primarily due to the

reactivity of its C(sp²)-Br bond in palladium-catalyzed cross-coupling reactions. This allows for

the facile creation of new carbon-carbon and carbon-heteroatom bonds, a cornerstone of

modern medicinal chemistry.[11][12]
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Substrate

Pd-Catalyzed Cross-Coupling Reactions

Products

1-Bromo-2-(cyclopropylmethoxy)benzene
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(R-B(OH)₂)

Sonogashira
(R-C≡CH)

Heck
(Alkene)

Buchwald-Hartwig
(R₂NH)

Aryl-Substituted Product Alkynyl-Substituted Product Alkenyl-Substituted Product Amino-Substituted Product
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Caption: Key cross-coupling reactions of the title compound.

General Experimental Protocol for Suzuki-Miyaura
Coupling
This protocol outlines a general procedure for coupling 1-Bromo-2-
(cyclopropylmethoxy)benzene with an arylboronic acid.

Setup: To a dry Schlenk tube, add 1-Bromo-2-(cyclopropylmethoxy)benzene (1.0 eq.), the

desired arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and

a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).[13]

Solvent Addition: Evacuate and backfill the tube with an inert gas (Argon or Nitrogen). Add a

degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or
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DME) and an aqueous solution of the base.

Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 2-24 hours,

monitoring by TLC or LC-MS.

Work-up: After completion, cool the mixture to room temperature, dilute with water, and

extract with an appropriate organic solvent (e.g., ethyl acetate).

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter,

and concentrate in vacuo. Purify the crude product via flash column chromatography or

recrystallization to obtain the desired biaryl product.

General Experimental Workflow
The synthesis and application of 1-Bromo-2-(cyclopropylmethoxy)benzene in a research

setting typically follow a structured workflow to ensure efficiency and purity of the final

compounds.
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Reaction Setup
(Reactants, Reagents, Solvent)

Reaction Monitoring
(TLC, GC-MS, LC-MS)

Aqueous Work-up
(Quenching, Extraction)

Purification
(Column Chromatography,

Recrystallization)

Characterization
(NMR, MS, IR)

Final Product for Further Use
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Caption: A typical workflow for synthesis and analysis.

Conclusion
1-Bromo-2-(cyclopropylmethoxy)benzene (CAS 494773-67-0) is a strategically

functionalized aromatic compound with significant potential as a synthetic intermediate. Its key

attributes—a readily transformable aryl bromide handle and a metabolically robust

cyclopropylmethoxy group—make it an attractive tool for researchers in organic synthesis and

drug discovery. The reliable protocols for its synthesis and subsequent functionalization via
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cross-coupling reactions enable the rapid generation of diverse and complex molecular entities

for biological screening and materials science applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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